Home > Products > Screening Compounds P33296 > Vapendavir (diphosphate)
Vapendavir (diphosphate) - 1198151-75-5

Vapendavir (diphosphate)

Catalog Number: EVT-3183197
CAS Number: 1198151-75-5
Molecular Formula: C21H32N4O11P2
Molecular Weight: 578.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vapendavir, chemically known as 6-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy}-3-ethoxy-1,2-benzisoxazole, is an antiviral compound primarily investigated for its efficacy against enteroviruses, particularly Enterovirus A71 (EV-A71). This compound has shown potential in inhibiting viral replication and has been classified as a small-molecule antiviral agent targeting the uncoating process of the virus. Vapendavir is notable for its anhydrous crystalline free base form, which enhances its stability and solubility in pharmaceutical formulations .

Source and Classification

Vapendavir was initially developed as part of a broader effort to create antiviral therapies targeting enteroviruses. The compound falls under the classification of benzisoxazole derivatives and is recognized for its structural complexity, which contributes to its biological activity. It has been documented in various patents and scientific literature, emphasizing its role in antiviral therapy .

Synthesis Analysis

The synthesis of Vapendavir involves several steps that typically include:

  1. Mitsunobu Coupling: This method is often employed to form the key ether bond in Vapendavir's structure. The reaction utilizes a polymer-supported triphenylphosphine reagent for efficient coupling.
  2. Gradient Elution Column Chromatography: This technique is used to purify the synthesized compound, allowing for the isolation of Vapendavir in a high-purity white powder form .
Molecular Structure Analysis

The molecular structure of Vapendavir can be described as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₃
  • Molecular Weight: 329.39 g/mol
  • Structural Features: Vapendavir contains a benzisoxazole core, with an ethoxy group and a piperidine moiety contributing to its pharmacological properties.

The compound's structure facilitates interaction with viral proteins, particularly those involved in the uncoating process of enteroviruses .

Chemical Reactions Analysis

Vapendavir primarily acts by interfering with the viral life cycle. Key reactions include:

  1. Inhibition of Viral Uncoating: Vapendavir binds to specific sites on the viral capsid proteins, preventing the release of viral RNA into host cells. This action disrupts the initial steps of viral replication.
  2. Competitive Binding: The compound competes with natural lipid molecules (referred to as "pocket factors") that stabilize the capsid structure, leading to destabilization and subsequent failure of viral genome release .

These reactions highlight Vapendavir's mechanism as a competitive inhibitor that effectively reduces viral infectivity.

Mechanism of Action

The mechanism of action of Vapendavir involves several critical processes:

  1. Binding to Viral Capsid Proteins: Upon entering host cells, Vapendavir targets the hydrophobic pocket within the capsid proteins of enteroviruses, particularly EV-A71.
  2. Disruption of Viral Stability: By occupying this pocket, Vapendavir prevents the necessary conformational changes required for viral uncoating.
  3. Inhibition of Viral Replication: The inability to release viral RNA halts the replication cycle, thereby reducing viral load in infected cells .

This multi-faceted approach underscores Vapendavir's potential as a therapeutic agent against enteroviral infections.

Physical and Chemical Properties Analysis

Vapendavir exhibits several notable physical and chemical properties:

  • Solubility: The anhydrous crystalline form enhances solubility in aqueous environments, making it suitable for formulation into oral or injectable medications.
  • Stability: The crystalline structure contributes to improved stability under various storage conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for developing effective pharmaceutical formulations that maintain bioavailability and therapeutic efficacy .

Applications

Vapendavir is primarily investigated for its antiviral applications against enteroviruses such as EV-A71, which can cause severe neurological diseases like hand, foot, and mouth disease. Its efficacy in preclinical studies suggests potential use in:

  • Antiviral Therapy: Targeting enteroviral infections that currently lack effective treatments.
  • Pharmaceutical Development: Formulation into medications aimed at preventing or treating outbreaks associated with enteroviruses.

Research continues to explore additional applications and combinations with other antiviral agents to enhance therapeutic outcomes against resistant strains of enteroviruses .

Virological Foundations of Vapendavir Activity

Picornavirus Replication Cycle Vulnerabilities

Picornaviruses employ a conserved replication cycle involving viral entry, uncoating, polyprotein processing, and virion assembly. Vapendavir diphosphate (BTA-798) specifically targets the early uncoating phase by binding the hydrophobic pocket within the VP1 capsid protein. This pocket naturally harbors a host-derived lipid "pocket factor" that modulates capsid stability during receptor binding and endosomal acidification. Vapendavir displaces this factor with higher affinity, rigidifying the capsid and preventing the conformational changes required for viral RNA release [3] [8].

The compound demonstrates broad-spectrum activity against enteroviruses and rhinoviruses by exploiting this mechanism. For enterovirus 71 (EV71), Vapendavir achieves half-maximal effective concentrations (EC₅₀) of 0.5–1.4 μM across diverse strains, effectively suppressing viral replication in vitro [1] [9]. Resistance studies reveal that mutations in the VP1 pocket (e.g., C199R/Y in human rhinovirus 14 [hRV14] or M252L in EV-D68) reduce drug binding affinity. Intriguingly, some mutations (e.g., G149C in hRV2) induce dependency on capsid binders, where viral replication requires Vapendavir to stabilize otherwise unstable capsids [2].

Table 1: Antiviral Activity and Resistance Profiles of Vapendavir Across Picornaviruses

Virus SpeciesStrain/SerotypeEC₅₀ (μM)Resistance-Associated MutationsPhenotypic Outcome
Enterovirus A71Multiple genotypes0.5–1.4Not characterizedReplication inhibition
Human rhinovirus 2Wild-type0.3*G149CDrug-dependent replication
Human rhinovirus 14Clinical isolate0.8*C199R, C199YReduced drug sensitivity
Enterovirus D68CU701.2*M252L, A156TModerate resistance
Poliovirus 1Sabin0.9*I194FReduced drug sensitivity

Representative values from resistance selection studies [2].

Enterovirus and Rhinovirus Taxonomic Considerations for Antiviral Targeting

The genus Enterovirus encompasses 15 species, including human pathogens from species A–D and rhinoviruses A–C. Vapendavir’s efficacy varies across this taxonomy due to structural divergence in the VP1 pocket:

  • Enteroviruses: Clinical relevance includes EV-A71 (hand-foot-mouth disease), EV-D68 (respiratory illness, acute flaccid myelitis), and coxsackieviruses. Vapendavir inhibits EV-D68 and poliovirus 1 (EC₅₀: 0.9–1.2 μM) but shows reduced potency against coxsackievirus A9, which lacks a deep VP1 canyon [2] [5] [7].
  • Rhinoviruses: Classified into species A–C with >160 serotypes, rhinoviruses cause respiratory exacerbations in asthma/COPD. Vapendavir’s broad anti-rhinovirus activity stems from conserved VP1 pockets in major (e.g., RV14) and minor (e.g., RV2) receptor groups [2] [7].

Table 2: Genetic Diversity and Clinical Relevance of Vapendavir-Sensitive Viruses

SpeciesPrototype VirusesSerotypes/GenotypesPrimary Clinical ImpactVapendavir Sensitivity
Enterovirus AEV-A71, CV-A16>20Hand-foot-mouth disease, encephalitisHigh (EV-A71)
Enterovirus BCV-B3, echovirus 30>60Myocarditis, aseptic meningitisVariable
Enterovirus DEV-D68, EV-D705Respiratory disease, acute flaccid myelitisModerate (EV-D68)
Rhinovirus ARV-A89, RV-A12>80Asthma exacerbationsHigh
Rhinovirus CRV-C2, RV-C15>50Severe pediatric infectionsModerate

Data synthesized from enterovirus classification systems [7].

Structural Virology of VP1 Hydrophobic Pocket Conservation

The VP1 hydrophobic pocket is a 15–20 Å deep cavity beneath the canyon floor, lined with conserved hydrophobic residues (e.g., Leu100, Phe107, Val191 in EV71). In native virions, this pocket accommodates fatty acids like palmitic acid (the "pocket factor"), which stabilizes the capsid during environmental exposure. Vapendavir’s isoxazole-based structure competitively displaces this factor via hydrophobic interactions and hydrogen bonding with residues like Asn121 and Tyr152 [8] [9].

X-ray crystallography of EV71–Vapendavir complexes (PDB: 4AED) confirms the drug binds without distorting the capsid architecture. This binding elevates the melting temperature of virions by 3°C, restricting capsid dynamics essential for genome release [8]. Conservation analysis reveals 89–94% sequence identity in VP1 pocket residues across EV-A71, EV-D68, and rhinovirus species. However, variations in pocket volume and residue charge (e.g., Glu166 in RV-C) explain differential drug affinity [2] [7] [8].

Table 3: Conservation of Key VP1 Pocket Residues Across Picornaviruses

Residue Position (EV71 numbering)FunctionConservation Rate (%)Role in Vapendavir Binding
Val191Pocket lining94 (EVs), 89 (RVs)Hydrophobic contact
Tyr152Roof of pocket98 (EVs), 91 (RVs)Hydrogen bonding
Phe107Base stabilization96 (EVs), 93 (RVs)Van der Waals interactions
Leu100Entrance constriction82 (EVs), 79 (RVs)Steric hindrance modulation
Asn121Near fivefold axis88 (EVs), 85 (RVs)Polar interaction

Properties

CAS Number

1198151-75-5

Product Name

Vapendavir (diphosphate)

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole;phosphoric acid

Molecular Formula

C21H32N4O11P2

Molecular Weight

578.4 g/mol

InChI

InChI=1S/C21H26N4O3.2H3O4P/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20;2*1-5(2,3)4/h4-7,14,16H,3,8-13H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

MIUFDXZDQWMWRR-UHFFFAOYSA-N

SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.